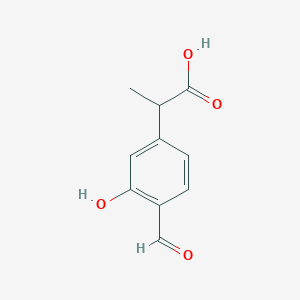
3-Methyl-1,4-dithian-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,4-dithian-2-one is an organic compound with the molecular formula C5H8OS2 It is a sulfur-containing heterocycle, specifically a dithiane derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-1,4-dithian-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1,3-propanedithiol with a carbonyl compound under acidic conditions. The reaction typically proceeds as follows:
Thioacetalization: The carbonyl compound (such as an aldehyde or ketone) reacts with 3-methyl-1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. This forms a thioacetal intermediate.
Cyclization: The thioacetal intermediate undergoes cyclization to form the 1,4-dithiane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as yttrium triflate or tungstophosphoric acid can be employed to achieve high selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,4-dithian-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Functionalized dithiane compounds.
Applications De Recherche Scientifique
3-Methyl-1,4-dithian-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex molecular architectures.
Materials Science: The compound is used in the development of high-performance polymers, such as poly(thioether-thioester)s, which exhibit excellent mechanical properties and recyclability.
Environmental Applications: It has been investigated for its ability to selectively remove heavy metals like mercury from aqueous solutions, making it useful in environmental remediation.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,4-dithian-2-one involves its reactivity towards various chemical reagents. The sulfur atoms in the dithiane ring can participate in nucleophilic and electrophilic reactions, allowing for the formation of new bonds and functional groups. The compound’s ability to undergo ring-opening polymerization is particularly notable, as it enables the formation of high-performance polymers with unique properties .
Comparaison Avec Des Composés Similaires
3-Methyl-1,4-dithian-2-one can be compared to other dithiane derivatives, such as 1,3-dithianes and 1,2-dithianes. While 1,3-dithianes are well-known for their use as carbonyl protecting groups and umpolung reagents, 1,4-dithianes offer distinct reactivity and synthetic utility . The unique properties of this compound, such as its ability to form high-performance polymers and its environmental applications, set it apart from other similar compounds.
List of Similar Compounds
- 1,3-Dithiane
- 1,2-Dithiane
- 3-Methyl-1,2-dithian-4-one
Propriétés
IUPAC Name |
3-methyl-1,4-dithian-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS2/c1-4-5(6)8-3-2-7-4/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKBPNYGSSECOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)SCCS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














